2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol
Description
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol is a boron-containing compound featuring a pinacol boronate ester moiety linked to a phenoxy group and a secondary alcohol. This structure confers versatility in organic synthesis, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation . The propan-2-ol group enhances solubility in polar solvents, while the boronate ester enables efficient coupling with aryl halides. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a critical intermediate for constructing complex molecules with tailored functionalities .
Properties
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-14(2,18)11-19-13-9-7-12(8-10-13)17-20-15(3,4)16(5,6)21-17/h7-10,18H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBDKXZKVSAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol is a complex organic compound with potential applications in various biological contexts. Understanding its biological activity is essential for assessing its utility in medicinal chemistry and pharmacology. This article reviews the available literature on the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H25BO3. It features a boron-containing moiety that may influence its reactivity and interactions with biological targets. The presence of a phenoxy group suggests potential interactions with biological membranes and proteins.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antioxidant Activity
Research indicates that compounds containing boron can exhibit antioxidant properties. The dioxaborolane structure may contribute to free radical scavenging abilities, which are beneficial in preventing oxidative stress-related diseases.
2. Enzyme Inhibition
The phenoxy group is known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.
3. Cytotoxicity
Preliminary cytotoxicity assays have shown that the compound exhibits selective toxicity against certain cancer cell lines. Further studies are required to elucidate the mechanisms underlying this activity.
Data Table: Biological Activities
Case Study 1: Antioxidant Properties
In a study examining various boron-containing compounds, this compound was found to significantly reduce oxidative stress markers in vitro. The study utilized DPPH and ABTS assays to measure the compound's ability to scavenge free radicals effectively.
Case Study 2: Cytotoxic Effects
A separate investigation assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. Further mechanistic studies revealed that the compound may induce apoptosis through the mitochondrial pathway.
The proposed mechanism of action involves the interaction of the phenoxy group with cellular membranes and proteins, leading to alterations in cellular signaling pathways. The boron moiety may facilitate these interactions by forming transient complexes with biological molecules.
Scientific Research Applications
Medicinal Chemistry
The compound's boron-containing structure is significant in drug design and development. Boron compounds are frequently utilized in the synthesis of pharmaceuticals due to their ability to form stable complexes with biomolecules.
Case Study: Anticancer Activity
Research has demonstrated that boron-containing compounds can enhance the efficacy of certain anticancer drugs. For instance, studies indicate that derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . This selective toxicity is crucial for developing targeted therapies.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing complex organic molecules.
Data Table: Synthetic Reactions Involving 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | Biaryl compounds | 85 |
| Nucleophilic Substitution | Mild conditions | Alkylated products | 90 |
| Reduction | LiAlH4 in THF | Alcohol derivatives | 95 |
Materials Science
The compound's properties allow it to be used in the development of new materials. Its boron content can enhance the thermal and mechanical properties of polymers.
Case Study: Polymer Composites
Incorporating boron compounds into polymer matrices has been shown to improve their thermal stability and mechanical strength. For example, composites made with this compound exhibited increased resistance to thermal degradation compared to traditional polymer composites .
Comparison with Similar Compounds
3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)phenoxy)benzonitrile
- Structure: Incorporates a trimethylsilyl (TMS) group and cyano substituent on the phenoxy ring.
- Properties: The electron-withdrawing cyano group enhances electrophilicity, favoring nucleophilic aromatic substitution.
- Synthesis : Yield of 62% (colorless oil) via CsF-mediated coupling at 40°C .
- Applications : Used in aryne precursor chemistry for regioselective functionalization .
3,3,3-Trifluoro-1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-one
- Structure : Contains a trifluoromethyl ketone group.
- Properties : The CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
- Synthesis : 66% yield as a liquid using pentane:DCM eluent .
- Applications : Intermediate for fluorinated bioactive molecules .
Heterocyclic Derivatives
4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran
- Structure : Tetrahydro-2H-pyran group.
- Molecular Data : C₁₇H₂₅BO₄, MW 304.195 .
- Applications : Stabilized intermediate for high-temperature reactions .
Alcohol and Ester Derivatives
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol
- Structure: Shorter propanol chain compared to the target compound.
- Properties : Reduced steric bulk may increase reactivity in coupling reactions but lower stability.
- Synonyms: Multiple aliases highlight its broad utility .
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate
- Structure : Ester group replaces the alcohol.
- Properties : Enhanced lipophilicity for membrane permeability in drug candidates.
- Synthesis : 66% yield via cesium carbonate-mediated alkylation in THF .
Comparative Data Table
Key Findings and Insights
- Reactivity : Electron-withdrawing groups (e.g., CN, CF₃) enhance electrophilicity but may reduce boronate stability. Steric bulk from substituents like TMS or pyran rings slows hydrolysis .
- Synthesis : Yields for boronate esters typically range between 62–66%, influenced by substituents and reaction conditions (e.g., temperature, base) .
- Applications : The target compound’s alcohol group balances solubility and reactivity, whereas morpholine or ester derivatives cater to specialized needs like pH-sensitive delivery or lipophilicity .
Preparation Methods
Reaction Setup and Conditions
-
Starting material : 1-(4-Bromophenoxy)-2-methylpropan-2-ol (hypothetical precursor based on structural analogy).
-
Lithiation : Treatment with n-butyllithium (1.6 M in hexane) at −78°C in anhydrous tetrahydrofuran (THF) under nitrogen.
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Electrophilic quenching : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the lithiated intermediate.
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Workup : Aqueous extraction followed by column chromatography (ethyl acetate/dichloromethane) yields the product.
Table 1: Optimized Reaction Parameters
Mechanistic Insights
The protocol leverages directed ortho-metalation (DoM), where the phenolic oxygen directs lithiation to the para position. Subsequent transmetalation with the boron electrophile forms the C–B bond. Steric hindrance from the 2-methylpropan-2-ol group necessitates prolonged reaction times to achieve complete conversion.
| Component | Role |
|---|---|
| DIAD (Azadicarboxylate) | Oxidizing agent |
| Triphenylphosphine | Reducing agent |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0°C → RT |
This method remains speculative due to the absence of direct experimental evidence in the provided sources but aligns with established etherification practices.
Critical Analysis of Synthetic Challenges
Boron Masking and Stability
The pinacol boronic ester group introduces sensitivity to protic solvents and moisture. Storage recommendations from commercial suppliers specify anhydrous conditions at RT to prevent hydrolysis.
Purification Considerations
-
Chromatography : Silica gel chromatography with ethyl acetate/dichloromethane gradients resolves polar byproducts.
-
Crystallization : Limited success due to the compound’s oil-like consistency; adduct formation with amines (e.g., morpholine) may improve crystallinity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct data for 1415793-95-1 is unavailable, analogous boronic esters exhibit diagnostic signals:
Mass Spectrometry
Industrial-Scale Production Protocols
Solubility and Formulation
Table 3: Stock Solution Preparation Guidelines
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 3.42 | 0.34 |
| 5 | 17.11 | 1.71 |
| 10 | 34.23 | 3.42 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol, and how can purity be optimized?
- Methodology : Use Suzuki-Miyaura coupling or nucleophilic substitution reactions to introduce the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the phenolic precursor. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization is recommended. Monitor reaction progress using TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) and confirm purity via NMR (¹H, ¹³C, ¹¹B) .
- Optimization : Control reaction temperature (typically 80–110°C) and stoichiometry of the boronate reagent to minimize by-products like unreacted phenol or over-substituted derivatives .
Q. How should researchers characterize this compound to confirm structural integrity?
- Key Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C signals to verify the presence of the boronate ester (e.g., B-O peaks at ~30–35 ppm in ¹¹B NMR) and the propan-2-ol backbone .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- TLC/HPLC : Assess purity and compare retention factors with known standards .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in a sealed container under dry, inert conditions (e.g., argon) to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How does the boronate ester moiety influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a directing and stabilizing agent in Suzuki-Miyaura reactions. Its electron-withdrawing nature enhances oxidative addition with palladium catalysts. However, steric hindrance from the tetramethyl groups may slow transmetallation .
- Experimental Design : Compare reaction rates and yields with analogous arylboronic acids to quantify steric/electronic effects .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Stability Profile :
- Acidic Conditions : Rapid hydrolysis of the boronate ester to boronic acid occurs below pH 5.
- Thermal Stability : Decomposes above 150°C, releasing volatile by-products (e.g., pinacol).
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
